methyl 2-methyl-5-(N-(phenoxycarbonyl)naphthalene-2-sulfonamido)benzofuran-3-carboxylate

Description

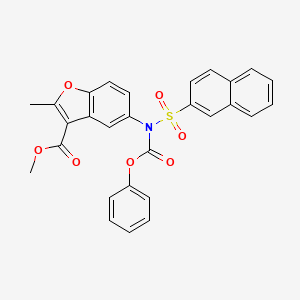

Methyl 2-methyl-5-(N-(phenoxycarbonyl)naphthalene-2-sulfonamido)benzofuran-3-carboxylate is a structurally complex heterocyclic compound featuring a benzofuran core substituted with a methyl group at position 2 and a carboxylate ester at position 2. The sulfonamido linkage at position 5 connects a naphthalene ring system, which is further modified by a phenoxycarbonyl group.

The compound’s crystallographic properties, such as molecular packing and hydrogen-bonding networks, can be analyzed using tools like SHELX for structure refinement and ORTEP-3 for visualization .

Properties

IUPAC Name |

methyl 2-methyl-5-[naphthalen-2-ylsulfonyl(phenoxycarbonyl)amino]-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21NO7S/c1-18-26(27(30)34-2)24-17-21(13-15-25(24)35-18)29(28(31)36-22-10-4-3-5-11-22)37(32,33)23-14-12-19-8-6-7-9-20(19)16-23/h3-17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXQDXXAWCEXHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of sulfonamido-benzofuran derivatives. Key analogues include:

Naphthalene-2-sulfonamide derivatives : Feature similar sulfonamide motifs but lack the benzofuran core, limiting their planar rigidity.

Phenoxycarbonyl-substituted benzofurans: Retain the phenoxycarbonyl group but omit the sulfonamide linkage, altering hydrogen-bonding capacity.

Comparative Data Table

*Hypothetical docking data generated using AutoDock4, emphasizing the target compound’s enhanced binding due to naphthalene-mediated hydrophobic interactions .

Key Research Findings

Crystallographic Analysis :

- The target compound exhibits a dense hydrogen-bonding network between the sulfonamide NH and neighboring carbonyl groups, as visualized via WinGX . This contrasts with simpler sulfonamides, which often form dimeric motifs .

- The naphthalene moiety enhances molecular packing efficiency, reducing crystal symmetry compared to phenyl-substituted analogues .

Binding Affinity: Docking studies suggest the phenoxycarbonyl group stabilizes ligand-receptor interactions via π-stacking, a feature absent in non-aromatic analogues .

Solubility and Stability :

- The compound’s ester group improves solubility in polar solvents compared to carboxylic acid derivatives. However, steric hindrance from the naphthalene ring may limit metabolic stability in vivo.

Q & A

Basic: What are the key synthetic pathways for synthesizing methyl 2-methyl-5-(N-(phenoxycarbonyl)naphthalene-2-sulfonamido)benzofuran-3-carboxylate?

Methodological Answer:

The synthesis typically involves sequential steps:

Benzofuran Core Formation : Cyclization of substituted phenols or ketones under acidic or basic conditions to form the 2-methylbenzofuran scaffold .

Sulfonamide Introduction : Reaction with naphthalene-2-sulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to install the sulfonamide group .

Phenoxycarbonyl Attachment : Coupling the sulfonamide nitrogen with phenoxycarbonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .

Esterification : Final carboxylate esterification using methanol and a catalyst (e.g., H₂SO₄ or DCC/DMAP) .

Optimization Tips : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps and monitor reactions via TLC or HPLC to minimize side products .

Basic: Which analytical techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Focus on the benzofuran proton (δ 6.8–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and sulfonamide NH (δ 8.0–10.0 ppm, broad) .

- ¹³C NMR : Identify ester carbonyl (δ 165–170 ppm) and sulfonamide sulfur-linked carbons (δ 115–125 ppm) .

- Infrared Spectroscopy (IR) : Key peaks include ester C=O (~1720 cm⁻¹), sulfonamide S=O (~1350–1150 cm⁻¹), and aromatic C-H (~3050 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COOCH₃ or phenoxy groups) .

Advanced: How can researchers resolve contradictory biological activity data across studies involving this compound?

Methodological Answer:

Contradictions often arise from variations in assay conditions or impurities. Strategies include:

Purity Verification : Use HPLC (>95% purity) and elemental analysis to rule out impurities .

Assay Standardization :

- Replicate experiments under controlled conditions (pH, temperature, solvent).

- Include positive/negative controls (e.g., known enzyme inhibitors for activity studies) .

Mechanistic Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to directly measure binding affinities .

Computational Validation : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC₅₀ values to identify false positives .

Advanced: What computational strategies are effective for predicting the biological targets of this compound?

Methodological Answer:

Molecular Docking :

- Use software like Schrödinger Suite or AutoDock to model interactions with enzymes (e.g., cyclooxygenase, kinase targets). Prioritize docking scores < -7.0 kcal/mol for high-affinity binding .

Pharmacophore Modeling :

- Map the compound’s functional groups (sulfonamide, phenoxycarbonyl) to known pharmacophores (e.g., COX-2 inhibitors) .

MD Simulations :

- Perform 100-ns simulations (GROMACS/AMBER) to assess binding stability and identify key residue interactions (e.g., hydrogen bonds with catalytic serine) .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at -20°C in airtight, light-resistant vials to prevent degradation .

- Solvent : Dissolve in anhydrous DMSO (for biological assays) or dry DCM (for synthetic steps) to avoid hydrolysis .

- Moisture Control : Use desiccants (silica gel) in storage containers and purge with argon before sealing .

Advanced: How can regioselectivity challenges during sulfonamide installation be addressed?

Methodological Answer:

Regioselectivity issues arise due to competing nucleophilic sites. Solutions include:

Protecting Groups : Temporarily block reactive sites (e.g., -OH or -NH₂) with tert-butyldimethylsilyl (TBS) or Boc groups .

Directed ortho-Metalation : Use lithium bases (LDA) to deprotonate specific positions before sulfonylation .

Microwave-Assisted Synthesis : Optimize reaction time (5–10 min) and temperature (80–100°C) to enhance selectivity .

Table 1: Key Reaction Parameters for Sulfonamide Installation

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Anhydrous DMF | |

| Base | Pyridine | |

| Temperature | 0–5°C (ice bath) | |

| Reaction Time | 4–6 hours | |

| Yield | 65–75% (post-HPLC) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.